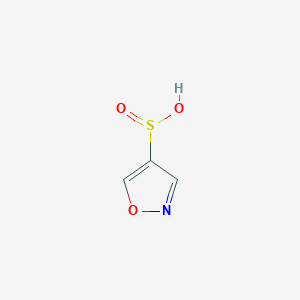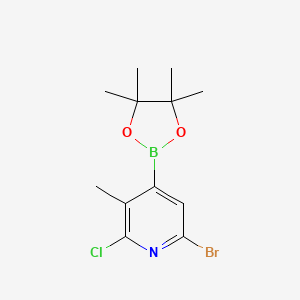
4-Chloro-3-ethynyl-2-fluoropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-3-ethynyl-2-fluoropyridine is a heterocyclic organic compound with the molecular formula C7H3ClFN. It is a derivative of pyridine, where the hydrogen atoms at positions 2, 3, and 4 are replaced by fluorine, ethynyl, and chlorine groups, respectively.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the Sonogashira coupling reaction, where a terminal alkyne (ethynyl group) is coupled with a halogenated pyridine (such as 4-chloro-3-iodo-2-fluoropyridine) in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions usually involve the use of a base such as triethylamine or potassium carbonate and a solvent like tetrahydrofuran or dimethylformamide.
Industrial Production Methods
Industrial production of 4-Chloro-3-ethynyl-2-fluoropyridine may involve similar synthetic routes but on a larger scale. The choice of reagents and reaction conditions can be optimized for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms may be employed to enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
4-Chloro-3-ethynyl-2-fluoropyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as the Sonogashira coupling to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide, thiols, or alkoxides in polar solvents like dimethyl sulfoxide or ethanol.
Coupling Reactions: Palladium catalysts, copper co-catalysts, and bases like triethylamine or potassium carbonate in solvents like tetrahydrofuran or dimethylformamide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Coupling Reactions: Products include biaryl or alkyne derivatives.
Oxidation and Reduction: Products include oxidized or reduced forms of the compound, such as alcohols or alkenes.
科学的研究の応用
4-Chloro-3-ethynyl-2-fluoropyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
作用機序
The mechanism of action of 4-Chloro-3-ethynyl-2-fluoropyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability. The ethynyl group can facilitate interactions with hydrophobic pockets in target proteins, while the chlorine atom can participate in halogen bonding .
類似化合物との比較
4-Chloro-3-ethynyl-2-fluoropyridine can be compared with other fluorinated pyridines, such as:
- 4-Chloro-2-ethynyl-3-fluoropyridine
- 3,5-Dichloro-2,4,6-trifluoropyridine
- 3-Chloro-2,4,5,6-tetrafluoropyridine
These compounds share similar structural features but differ in the position and number of substituents. The unique combination of chlorine, ethynyl, and fluorine in this compound imparts distinct chemical properties and reactivity, making it valuable for specific applications .
特性
分子式 |
C7H3ClFN |
|---|---|
分子量 |
155.55 g/mol |
IUPAC名 |
4-chloro-3-ethynyl-2-fluoropyridine |
InChI |
InChI=1S/C7H3ClFN/c1-2-5-6(8)3-4-10-7(5)9/h1,3-4H |
InChIキー |
RNBMCWGMKKRIMO-UHFFFAOYSA-N |
正規SMILES |
C#CC1=C(C=CN=C1F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Ethyl 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B12954594.png)




![2-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)propanoic acid](/img/structure/B12954620.png)





